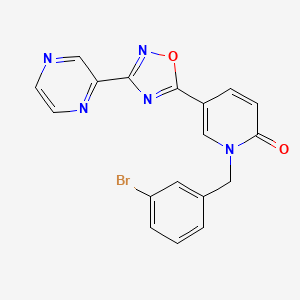

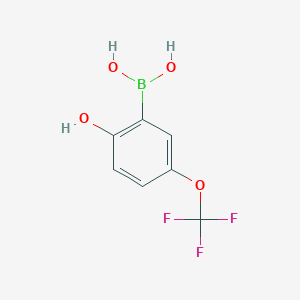

![molecular formula C23H26ClN3O3S B2491651 8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1216685-18-5](/img/structure/B2491651.png)

8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazaspiro[4.5]decane derivatives, including those similar to the compound , often involves multi-step chemical reactions. For instance, Dalloul et al. (2017) described the synthesis of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties, starting from 4-piperidone benzoylhydrazones and nitrilimines. The process highlights the complexity and versatility of synthesizing spirocyclic compounds (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to "8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" is characterized by their spirocyclic nature, which includes a triazaspiro[4.5]decane skeleton. Dong et al. (1999) reported the crystal structure of a related compound, demonstrating mirror symmetry and a chair conformation for the hexahydropyrimidine ring, attached via a spiro-skeleton to the 3-pyrrolin-2-one unit (Dong, Yun, Suh, Ahn, & Ha, 1999).

Chemical Reactions and Properties

Spirocyclic compounds, including triazaspiro[4.5]decane derivatives, undergo various chemical reactions, which allow for the introduction of different functional groups and modification of their chemical properties. The reaction of sulfonyl chlorides with key tricyclic amines to afford N-[aryl(benzyl, cyclohexyl, propyl)sulfonyl]-4-azatricyclo[5.2.1.02,6]dec-8-enes by Kas’yan et al. (2003) illustrates the reactivity and functionalization potential of such compounds (Kas’yan, Tarabara, & Kas’yan, 2003).

Physical Properties Analysis

The physical properties of spirocyclic compounds depend on their molecular structure, including molecular symmetry, conformation, and substituents. The detailed analysis of crystal structures, as done by Dong et al. (1999), provides insights into the three-dimensional arrangement and possible physical properties, such as solubility and crystallinity, which are crucial for their application in various fields (Dong et al., 1999).

Scientific Research Applications

Antimicrobial Activities

Compounds containing triazaspiro[4.5]decane structures, such as those synthesized in a study by Dalloul et al. (2017), have been found to exhibit significant antimicrobial activity against several strains of microbes. These compounds, which include triazole, piperidine, and sulfonamide moieties, demonstrate the potential of spirocyclic and sulfonamide-containing compounds for applications in combating microbial infections (Dalloul et al., 2017).

ORL1 Receptor Agonists

Research by Röver et al. (2000) on the synthesis of 1,3,8-triazaspiro[4.5]decan-4-one derivatives identified high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit significant selectivity and potency as ORL1 receptor agonists, which could have implications for developing new therapeutics targeting this receptor, especially in pain management and neurological disorders (Röver et al., 2000).

Angiotensin II Antagonists

A study by Ashton et al. (1994) on triazolinone biphenylsulfonamide derivatives demonstrated their efficacy as angiotensin II (AII) antagonists. These compounds, which show subnanomolar IC50 values for the AT1 receptor subtype, have enhanced AT2 potency, suggesting their potential for treating hypertension and related cardiovascular conditions (Ashton et al., 1994).

HIV Entry Inhibitors

The CCR5 receptor-based mechanism of action of certain triazaspiro[5.5]undecane derivatives, as researched by Watson et al. (2005), identifies them as potent noncompetitive allosteric antagonists with substantial antiviral effects against HIV-1. This research provides insights into designing drugs to overcome HIV viral resistance (Watson et al., 2005).

properties

IUPAC Name |

8-(4-tert-butylphenyl)sulfonyl-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O3S/c1-22(2,3)17-7-9-19(10-8-17)31(29,30)27-13-11-23(12-14-27)25-20(21(28)26-23)16-5-4-6-18(24)15-16/h4-10,15H,11-14H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYVVHHNOLBETL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

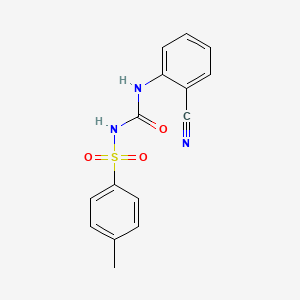

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)

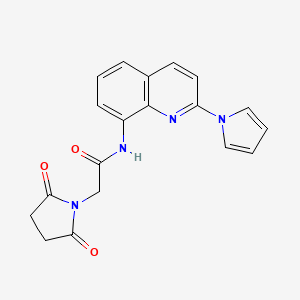

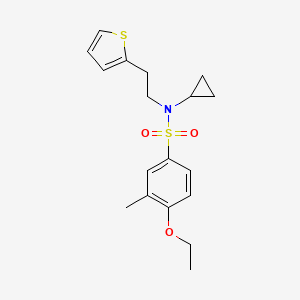

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)

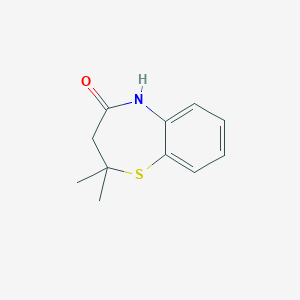

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)

![[2-(2-Oxopropoxy)phenoxy]acetic acid](/img/structure/B2491576.png)

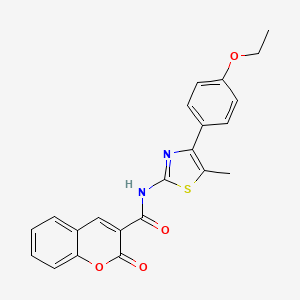

![3-(2-ethoxyphenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2491578.png)

![2-({1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2491580.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone](/img/structure/B2491583.png)